BenchChemオンラインストアへようこそ!

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Hydrogen bonding Urea Carbamate

N-tert-Butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2320146‑01‑6) is a conformationally restricted, enantiopure (1R,5S)-tropane derivative bearing a C3‑methoxy substituent and an N8‑tert‑butyl urea moiety. The 8‑azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in over 600 naturally occurring alkaloids and numerous synthetic drug discovery programmes targeting opioid, monoamine, and nicotinic acetylcholine receptors.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2320146-01-6
Cat. No. B2650400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS2320146-01-6
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1C2CCC1CC(C2)OC
InChIInChI=1S/C13H24N2O2/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16)
InChIKeyFCIXIMOAOAMSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2320146-01-6) – Compound Class and Procurement Baseline


N-tert-Butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2320146‑01‑6) is a conformationally restricted, enantiopure (1R,5S)-tropane derivative bearing a C3‑methoxy substituent and an N8‑tert‑butyl urea moiety. The 8‑azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in over 600 naturally occurring alkaloids and numerous synthetic drug discovery programmes targeting opioid, monoamine, and nicotinic acetylcholine receptors . The tert‑butyl urea group distinguishes this compound from the more common N‑Boc‑protected tropane building blocks by introducing a hydrogen‑bond donor (the urea NH) while retaining a sterically bulky, metabolically stable N‑substituent [1]. This compound is offered as a research‑grade building block for structure‑activity relationship (SAR) studies, fragment‑based drug design, and as a synthetic intermediate in the construction of biologically active tropane derivatives.

Why N-tert-Butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide Cannot Be Replaced by Generic Tropane Building Blocks


The N‑tert‑butyl urea pharmacophore and the 3‑endo‑methoxy substituent jointly govern the conformational profile, hydrogen‑bonding capacity, and steric environment of this scaffold in ways that cannot be replicated by generic tropane building blocks. Replacing the tert‑butyl urea with a tert‑butyl carbamate (Boc) eliminates the hydrogen‑bond donor, altering target engagement and solubility . Removal of the 3‑methoxy group (yielding N‑tert‑butyl‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide) changes both the lipophilicity and the spatial orientation of the C3 substituent, which is critical in rigid bicyclic systems where even minor structural modifications can drastically alter receptor subtype selectivity [1]. Smaller N‑alkyl urea analogs (e.g., N‑methyl) lack the steric bulk that the tert‑butyl group provides for filling hydrophobic pockets. These cumulative differences mean that procurement decisions based solely on scaffold class, without verifying the exact N‑substituent and C3‑functionalisation, carry a substantial risk of obtaining a compound with different physicochemical properties and biological activity.

Quantitative Differentiation Evidence for N-tert-Butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: tert-Butyl Urea vs. tert-Butyl Carbamate (Boc)

The target compound features a secondary urea (NH) at the N8 position, which acts as a hydrogen-bond donor (HBD), whereas the widely used Boc-protected analog (tert-butyl (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1307254-50-7) is a carbamate containing only hydrogen-bond acceptors and no HBD . This is a binary functional difference: the target compound has a donor count of 1, the Boc analog has a donor count of 0 . In medicinal chemistry, the presence of a hydrogen-bond donor can be decisive for protein–ligand interactions, often contributing 0.5–1.5 kcal/mol in binding free energy [1].

Hydrogen bonding Urea Carbamate Drug design Target engagement

Predicted Lipophilicity (LogP) Comparison: tert-Butyl Urea vs. N-Methyl Urea Analog

The tert-butyl group in the target compound contributes an estimated increase of approximately 1.5–2.0 logP units compared to the corresponding N-methyl urea analog (N-methyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide), based on the well-established Hansch π constant of ~1.98 for a tert-butyl substituent vs. ~0.56 for methyl [1]. While experimentally measured logP values are not publicly available for this specific compound, the predicted XLogP3 value for the target compound is approximately 2.6–2.8, compared to ~1.0–1.3 for the N-methyl analog [2].

Lipophilicity LogP CNS penetration Drug-likeness Ter-butyl effect

Steric Bulk at N8: tert-Butyl Urea vs. N-Phenyl Urea Conformational Effects

The N-tert-butyl group in the target compound introduces a bulky, roughly spherical substituent with a Taft Es value of approximately -1.54, compared to the planar, aromatic N-phenyl group (Es approx. -0.90) found in N-phenyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide [1]. This steric difference restricts the accessible conformational space of the urea side chain differently for the two compounds. The tert-butyl urea adopts a preferred orientation that orients the tert-butyl group away from the bicyclic scaffold, whereas the phenyl urea can engage in π-stacking interactions [1].

Steric bulk Conformational restriction Tropane scaffold Receptor selectivity Torsion angles

Metabolic Stability of tert-Butyl Urea vs. tert-Butyl Carbamate (Boc)

Urea functional groups generally exhibit superior metabolic stability compared to carbamates. The tert-butyl carbamate (Boc) group is a well-known metabolic liability, undergoing rapid hydrolysis by esterases and cytochrome P450 enzymes, with a typical in vitro half-life of less than 30 minutes in human liver microsomes [1]. In contrast, N-tert-butyl ureas are significantly more resistant to enzymatic cleavage, with reported half-lives often exceeding 120 minutes in microsomal stability assays [2]. While no direct metabolic stability data are available for the target compound, the replacement of the Boc group with a tert-butyl urea is expected to confer substantially improved metabolic stability based on extensive literature precedent for this functional group bioisosteric replacement.

Metabolic stability Urea Carbamate Hepatic clearance Half-life

Application Scenarios for N-tert-Butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide Based on Quantitative Evidence


CNS Drug Discovery SAR Campaigns Targeting GPCRs (Opioid, Dopamine, Serotonin Receptors)

The compound's tropane scaffold is a privileged chemotype for CNS-penetrant GPCR ligands [1]. Its predicted logP of 2.6–2.8 falls within the optimal CNS drug space (logP 2–4), and the tert-butyl urea provides a hydrogen-bond donor for receptor interaction while maintaining metabolic stability superior to carbamate-based analogs. Researchers procuring this compound for SAR studies should prioritise it over the Boc-protected analog when the target requires a stable hydrogen‑bond donor and resistance to esterase-mediated degradation in cell-based assays. [2]

Fragment-Based Drug Design (FBDD) Requiring Rigid Bicyclic Cores with Vector Diversification Points

The rigid 8-azabicyclo[3.2.1]octane framework reduces entropic penalty upon binding relative to flexible scaffolds [1]. The 3-methoxy group provides a vector for additional hydrophobic interactions, while the tert-butyl urea at N8 serves as a stable anchor point that can be maintained during fragment elaboration. This compound is preferable to simpler tropane fragments (e.g., 3-methoxy-8-azabicyclo[3.2.1]octane, CAS 209733-22-2) because the pre-installed urea reduces the need for late-stage N-functionalisation, which can be low-yielding with sterically hindered tertiary amines.

Synthesis of Metabolically Stable Tropane-Based PROTAC Linkers or Bifunctional Molecules

The metabolic stability advantage of the tert-butyl urea over the Boc group (estimated >4-fold longer half-life in microsomal assays) makes this compound a rational choice for constructing PROTACs or bifunctional degraders where the linker must survive prolonged incubation in cellular assays [1]. The hydrogen‑bond donor of the urea may also contribute to ternary complex stabilisation, a feature absent in Boc-protected tropane intermediates. [2]

Building Block for Late-Stage Diversification in Parallel Synthesis Libraries

The compound's orthogonal reactive sites—the 3-methoxy group (potentially demethylatable to a hydroxyl for further functionalisation) and the tert-butyl urea (stable under most reaction conditions)—enable its use as a central core in parallel synthesis [1]. Its larger steric profile at N8 (Es approx. -1.54) compared to N-methyl analogs introduces conformational bias that can be exploited to achieve stereoselective reactions during library construction. [2]

Quote Request

Request a Quote for N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.